molecular formula C5H6BrN3 B1381797 4-Bromo-N-methylpyridazin-3-amine CAS No. 1396762-30-3

4-Bromo-N-methylpyridazin-3-amine

Cat. No. B1381797
M. Wt: 188.03 g/mol
InChI Key: YLKMMHJLDGHZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecule consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromo group, a methyl group, and an amine group. The exact positions of these substituents on the ring define the unique structure of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-N-methylpyridazin-3-amine” include its molecular weight, which is 188.03 g/mol. Other properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

  • Synthesis of Pyridazine Derivatives : A study by Xin Bing-wei (2008) focused on the preparation of 3-Bromo-6-methylpyridazine, an analog of 4-Bromo-N-methylpyridazin-3-amine, which was synthesized from CH3COCH2CH2COOH. The process involved cyclization with hydrazine hydrate, dehydrogenation, and substitution reactions, highlighting a method for manufacturing this pyridazine derivative.

  • Aminocarbonylation Reactions : Takács et al. (2012) in their paper published in Tetrahedron, investigated the aminocarbonylation of iodine- and bromine-substituted pyridazinones, including compounds structurally similar to 4-Bromo-N-methylpyridazin-3-amine. The study found that the dibromo derivative exhibited high reactivity in a palladium-catalyzed reaction, leading to dicarboxamides with primary amines (Takács et al., 2012).

  • Quantum Mechanical Investigations and Biological Activities : A study by Ahmad et al. (2017) focused on the palladium-catalyzed Suzuki cross-coupling reaction of 5-Bromo-2-methylpyridin-3-amine to synthesize novel pyridine derivatives. This study also included Density Functional Theory (DFT) studies for the synthesized pyridine derivatives, exploring their potential applications in biological activities, such as anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

  • Aminations of Bromo-Derivatives : Pieterse and Hertog (2010) investigated the amination of 3-bromo-4-ethoxypyridine, which provides insights into the reactivity of bromo-derivatives of pyridine, including compounds like 4-Bromo-N-methylpyridazin-3-amine (Pieterse & Hertog, 2010).

  • Building 3-Amino Pyridazine Libraries : Schmitt et al. (2006) presented an efficient method for preparing disubstituted 3-aminopyridazines starting from 4-bromo-pyridazine-3,6-dione, utilizing a combination of amination and Pd(0) cross-coupling reactions. This method is relevant to the synthesis and applications of compounds like 4-Bromo-N-methylpyridazin-3-amine (Schmitt et al., 2006).

Safety And Hazards

The safety data sheet for a similar compound, “4-(Bromomethyl)benzonitrile”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle “4-Bromo-N-methylpyridazin-3-amine” with appropriate safety measures, although specific safety data for this compound is not available .

properties

IUPAC Name

4-bromo-N-methylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-7-5-4(6)2-3-8-9-5/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKMMHJLDGHZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CN=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-methylpyridazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-N-methylpyridazin-3-amine
Reactant of Route 2
4-Bromo-N-methylpyridazin-3-amine
Reactant of Route 3
4-Bromo-N-methylpyridazin-3-amine
Reactant of Route 4
Reactant of Route 4
4-Bromo-N-methylpyridazin-3-amine
Reactant of Route 5
4-Bromo-N-methylpyridazin-3-amine
Reactant of Route 6
Reactant of Route 6
4-Bromo-N-methylpyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.